{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethyl group, an ethoxy group, and two dimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane typically involves the reaction of 1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
1-[4-(Chloromethyl)phenyl]ethyldimethylchlorosilane+Ethanol→1-[4-(Chloromethyl)phenyl]ethyl(ethoxy)dimethylsilane+Hydrogen Chloride
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The phenyl ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of reduced phenyl derivatives.
Scientific Research Applications
1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane linkages.
Industry: Utilized in the production of specialty polymers and coatings with improved thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane involves its ability to form stable covalent bonds with various substrates. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new chemical bonds. The ethoxy and dimethylsilane groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- **1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane
- **1-[4-(Chloromethyl)phenyl]ethyl}trimethylsilane
- **1-[4-(Chloromethyl)phenyl]ethyl}methoxy(dimethyl)silane
Comparison: 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different reactivity and stability compared to its analogs. The ethoxy group enhances the compound’s solubility in organic solvents and provides additional sites for chemical modification.
Properties
CAS No. |
918327-29-4 |
---|---|
Molecular Formula |
C13H21ClOSi |
Molecular Weight |
256.84 g/mol |
IUPAC Name |
1-[4-(chloromethyl)phenyl]ethyl-ethoxy-dimethylsilane |
InChI |
InChI=1S/C13H21ClOSi/c1-5-15-16(3,4)11(2)13-8-6-12(10-14)7-9-13/h6-9,11H,5,10H2,1-4H3 |
InChI Key |
FYJCFNZXVKNKPT-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)C(C)C1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.